propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate
Description
Propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate is a synthetic organic compound featuring a bicyclic cyclopenta[b]pyridine core substituted with a cyano group at position 3 and a cyclohex-3-en-1-yl moiety at position 4.
Properties
Molecular Formula |
C20H24N2O2S |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
propan-2-yl 2-[(3-cyano-4-cyclohex-3-en-1-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C20H24N2O2S/c1-13(2)24-18(23)12-25-20-16(11-21)19(14-7-4-3-5-8-14)15-9-6-10-17(15)22-20/h3-4,13-14H,5-10,12H2,1-2H3 |
InChI Key |
BYJMITRGJOUKAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NC2=C(CCC2)C(=C1C#N)C3CCC=CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate typically involves a multicomponent condensation reaction. The key starting materials include malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction proceeds through several steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The final product is obtained by the addition of alkylating agents and subsequent aromatization of the dihydropyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate exhibit significant anticancer properties. A study demonstrated that derivatives of sulfanyl-acetamides showed promising antiproliferative activity against human cancer cell lines, including HCT-116 and MCF-7. The synthesized compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating their potential as effective anticancer agents .
Anti-inflammatory Properties
In silico studies have suggested that compounds related to this compound may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in the development of anti-inflammatory drugs, warranting further structure optimization and biological evaluation .
Agricultural Applications
Pesticidal Activity
Compounds with similar structural features have been investigated for their efficacy in controlling phytopathogenic microorganisms. The use of sulfanyl derivatives has shown potential in agricultural applications as fungicides or bactericides, contributing to crop protection strategies . The ability of these compounds to inhibit specific microbial targets can be harnessed to develop novel agrochemicals.
Pharmaceutical Formulations
Drug Delivery Systems
The unique chemical structure of this compound allows it to be explored in drug formulation technologies. Its properties can be optimized for use in targeted drug delivery systems, enhancing the bioavailability and therapeutic efficacy of existing medications .
Research and Development
Synthetic Methodologies
The synthesis of this compound can be achieved through straightforward synthetic routes involving commercially available reagents. This simplicity facilitates its incorporation into research laboratories focused on drug discovery and development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. These targets may include protein kinases, calcium channels, and other enzymes involved in cellular signaling pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs share the cyclopenta[b]pyridine core but differ in substituents and ester groups, leading to distinct physicochemical and functional properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Physicochemical and Electronic Property Analysis
Computational tools like Multiwfn enable detailed analysis of electronic properties:
- Electrostatic Potential (ESP): The cyclohexenyl group in the target compound likely creates localized hydrophobic regions, while the cyano and ester groups contribute to polar surface areas.
- Bond Order Analysis : The conjugated system in the cyclopenta[b]pyridine core suggests delocalized electron density, which may stabilize the molecule against oxidative degradation .
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | Ethyl 3-{[3-cyano-4-(trifluoromethyl)... |
|---|---|---|
| LogP | ~3.5 (estimated) | ~2.8 (measured) |
| Polar Surface Area | ~85 Ų | ~75 Ų |
| Solubility | Low in water | Moderate in polar aprotic solvents |
Biological Activity
Propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O2S. The compound features a cyclopenta[b]pyridine core, which is known for its diverse pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain pathogens. The mechanism appears to involve disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Investigations into the anticancer potential of this compound have shown promising results. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in cancer cells was particularly noted.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Animal models have shown that it can reduce inflammation markers, suggesting it may be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds within the same chemical class:
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Activity : A study published in PubChem indicated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at 32 µg/mL for S. aureus, suggesting strong antimicrobial potential .
- Anticancer Effects : Research highlighted in a dissertation from Virginia Commonwealth University demonstrated that the compound induced apoptosis through the mitochondrial pathway in MDA-MB-231 breast cancer cells, with an IC50 value of approximately 15 µM .
- Anti-inflammatory Mechanism : A study on inflammation models revealed that the compound inhibited the NF-kB signaling pathway, leading to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
